molecular formula C9H10FNO2 B1353457 Ethyl 4-Amino-2-fluorobenzoate CAS No. 73792-06-0

Ethyl 4-Amino-2-fluorobenzoate

Cat. No. B1353457
CAS RN: 73792-06-0
M. Wt: 183.18 g/mol
InChI Key: NNMJPCUZFNRTEG-UHFFFAOYSA-N
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Description

Ethyl 4-Amino-2-fluorobenzoate is a chemical compound with the molecular formula C9H10FNO2 . It is also known by its English name ETHYL 4-AMINO-2-FLUOROBENZOATE .


Synthesis Analysis

The synthesis of Ethyl 4-Amino-2-fluorobenzoate involves the use of ethyl 2-fluoro-4-nitrobenzoate. This compound is subjected to a hydrogenation process in the presence of 10% palladium on carbon. The reaction is stirred in a Parr shaker for 5 hours under hydrogen (60 psi) .


Molecular Structure Analysis

The molecular structure of Ethyl 4-Amino-2-fluorobenzoate can be represented by the formula C9H10FNO2 . More detailed structural information can be obtained from resources such as the NIST Chemistry WebBook and ChemSpider .


Chemical Reactions Analysis

Ethyl 4-Amino-2-fluorobenzoate can participate in various chemical reactions. For instance, Ethyl 4-fluorobenzoate, a related compound, has been reported to cause N-arylation of 5-methoxyindole in the presence of 18-crown-6 using microwave-assisted technology .


Physical And Chemical Properties Analysis

Ethyl 4-Amino-2-fluorobenzoate is a solid at room temperature . It has a molecular weight of 183.18 . More specific physical and chemical properties such as boiling point and density can be found in resources like Ambeed and ChemicalBook .

Scientific Research Applications

Radiolabeling and Protein Labeling

  • Ethyl 4-Amino-2-fluorobenzoate is used in the synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), a compound important for protein labeling in radiopharmaceuticals. This method involves a three-step, one-pot procedure that includes fluorination, saponification, and treatment with N,N,N,N′-tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate. This process results in high radiochemical yields and is used for labeling proteins such as Avastin™ (Bevacizumab) through fluorobenzoylation, making it significant in the field of nuclear medicine (Tang, Zeng, Yu, & Kabalka, 2008).

Biochemistry and Medicine

  • Quinoline derivatives, synthesized from reactions involving Ethyl 4-Amino-2-fluorobenzoate, are notable for their applications in biochemistry and medicine. These derivatives are efficient fluorophores used for studying various biological systems. They also show promise as antioxidants and radioprotectors, highlighting their versatility in biomedical research (Aleksanyan & Hambardzumyan, 2013).

Antitumor Activity

  • Amino acid ester derivatives containing 5-fluorouracil synthesized using Ethyl 4-Amino-2-fluorobenzoate have shown inhibitory effects against cancer cells. One such derivative demonstrated significant inhibitory effect against liver cancer BEL-7402, indicating the potential of Ethyl 4-Amino-2-fluorobenzoate derivatives in cancer therapy (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).

Synthesis of Pharmaceutical Compounds

Environmental Studies

  • Ethyl-4-aminobenzoate (Et-PABA), a derivative of Ethyl 4-Amino-2-fluorobenzoate, is used in sunscreens and anesthetic ointments. Studies on its environmental behavior, particularly its transformation products and fate in environmental waters, are critical. It's noteworthy that despite its hydrophilicity and widespread use, Et-PABA was not detected in water samples, suggesting its rapid transformation in natural environments. This research is vital in understanding the environmental impact of commonly used chemicals (Li, Sang, Chow, Law, Guo, & Leung, 2017).

Safety And Hazards

Ethyl 4-Amino-2-fluorobenzoate is classified as a potentially hazardous substance. Safety precautions include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and keeping away from open flames, hot surfaces, and sources of ignition . It is also recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

properties

IUPAC Name

ethyl 4-amino-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMJPCUZFNRTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444982
Record name Ethyl 4-Amino-2-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Amino-2-fluorobenzoate

CAS RN

73792-06-0
Record name Ethyl 4-Amino-2-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73792-06-0
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Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-4-nitrobenzoic acid ethyl ester (770 mg, 3.62 mmol) in methyl alcohol (15 mL) was treated with platinum (IV) oxide (75 mg) at 40 psi of H2. After 0.5 h the reaction mixture was filtered through celite and concentrated in vacuo to give 700 mg (Y: 99%) of the title product; 1H-NMR (CDCl3): δ7.76 (t, J=8.3 Hz, 1H), 6.42 (d, J=8.5 Hz, 1H), 6.35 (d, J=12.9 Hz, 1H), 4.33 (q, J=7.1 Hz, 2H), 4.20 (bs, 2H), 1.36 (t, J=7.1 Hz, 3H); MS (DCI) m/e: 184 (MH+).
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 2-fluoro-4-nitrotoluene (1.0 g, 6.4 mmol, Aldrich) and Na2Cr2O7 (2.74 g, 8.4 mmol) in 13.7 ml of HOAc was added slowly 6.83 ml of H2SO4. This mixture was slowly heated to 90° C. for 1 h to give a greenish heterogeneous solution. The mixture was cooled to room temperature and diluted with ethyl acetate. The PH of the solution was adjusted to 4 with NaOH (aq.). The mixture was extracted with more ethyl acetate. The organic layer was washed with NaHCO3 (sat.), then brine and dried over Na2SO4. After filtration, the solution was concentrated to dryness which then was dissolved in 6 ml of SOCl2, and heated at 80° C. for 1 h. The excess of SOCl2 was removed under reduced pressure and the residue was dissolved in 5 ml of CH2Cl2, 2 ml of EtOH and 2 ml of pyridine. The mixture was stirred at room temperature for 2 h and concentrated to dryness. Ethyl 2-fluoro-4-nitrobenzoate was obtained as a white solid after column chromatography of the residue with ethyl acetate/hexane (1/9). This solid was then dissolved in 10 ml of ethyl acetate, and Pd/C (50 mg) was added. Hydrogenation with a hydrogen balloon converted ethyl 2-fluoro-4-nitrobenzoate into the title compound.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step Two
Quantity
10 mL
Type
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Reaction Step Three
Name
Quantity
50 mg
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

To a 250 mL round bottomed flask equipped with a magnetic stirrer were added 3.00 g of ethyl 2-fluoro-4-nitro-benzoate and 100 mL of MeOH. The solution was deoxygenated by bubbling nitrogen through for 10 min and then treated with 2.00 g of Raney nickel (Raney 3200, Davison Chemical, Chattanooga, Tenn. 37406) which had been washed with water and EtOH. The solution was subjected to hydrogenation at 1 atm with stirring for 40 min. The flask was purged with nitrogen and the catalyst was removed by filtration. The filtrate was concentrated in vacuo to afford 2.40 g (93%) of ethyl-4-amino-2-fluorobenzoate as a tan crystalline solid, m.p. 110-112° C.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of 2-fluoro-4-nitrotoluene (1.0 g, 6.4 mmol, Aldrich) and Na2Cr2O7 (2.74 g, 8.4 mmol) in 13.7 ml of HOAC was added slowly 6.83 ml of H2SO4. This mixture was slowly heated to 90° C. for 1 hour to give a greenish heterogeneous solution. The mixture was cooled to room temperature and diluted with ethyl acetate. The pH of the solution was adjusted to 4 with aqueous NaOH. The mixture was extracted with more ethyl acetate. The combined organic layers were washed with NaHCO3 (sat.), then brine and dried over Na2SO4. After filtration, the solution was concentrated to dryness which then was dissolved in 6 ml of SOCl2, and heated at 80° C. for 1 hour. The excess of SOCl2 was removed under reduced pressure and the residue was dissolved in 5 ml of CH2Cl2, 2 ml of EtOH and 2 ml of pyridine. The mixture was stirred at room temperature for 2 hours and concentrated to dryness. Ethyl 2fluoro-4-nitrobenzoate was obtained as a white solid after column chromatography of the residue with ethyl acetate/hexane (1/9). This solid was then dissolved in 10 ml of ethyl acetate, and Pd/C (50 mg) was added. Hydrogenation converted ethyl 2-fluoro-4-nitrobenzoate into the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
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Reaction Step Two
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50 mg
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-Amino-2-fluorobenzoate
Reactant of Route 2
Ethyl 4-Amino-2-fluorobenzoate
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
M Teng, TT Duong, AT Johnson, ES Klein… - Journal of medicinal …, 1997 - ACS Publications
… To a solution of 20 (100 mg, 0.29 mmol) in CH 2 Cl 2 (8 mL) was added DMAP (87 mg, 0.69 mmol), ethyl 4-amino-2-fluorobenzoate (53 mg, 0.29 mmol), and EDC (72 mg, 0.37 mmol). …
Number of citations: 92 pubs.acs.org

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